3-[(Cyclopropylsulfonyl)amino]benzoic acid
Description
3-[(Cyclopropylsulfonyl)amino]benzoic acid is a benzoic acid derivative featuring a cyclopropylsulfonylamino substituent at the third position of the aromatic ring. This compound combines the carboxylic acid functionality of benzoic acid with a sulfonamide group linked to a strained cyclopropane ring.
Properties
IUPAC Name |
3-(cyclopropylsulfonylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4S/c12-10(13)7-2-1-3-8(6-7)11-16(14,15)9-4-5-9/h1-3,6,9,11H,4-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNQJTNDRTVEPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203110-28-4 | |
| Record name | 3-cyclopropanesulfonamidobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
3-[(Cyclopropylsulfonyl)amino]benzoic acid is a sulfonamide compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H13N1O3S1
- Molecular Weight : 241.29 g/mol
- CAS Number : 1203110-28-4
The compound features a cyclopropylsulfonamide moiety attached to a benzoic acid structure, which contributes to its biological activity.
Antimicrobial Properties
Research indicates that sulfonamide compounds, including this compound, exhibit significant antimicrobial activity. This is primarily due to their ability to inhibit bacterial folate synthesis by competing with p-aminobenzoic acid (PABA) for the active site of the enzyme dihydropteroate synthase.
- Competitive Inhibition : The compound mimics PABA, leading to the inhibition of bacterial growth by disrupting folate synthesis pathways essential for DNA and RNA production .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Its structural similarity to other known anticancer agents allows it to interact with various cellular targets.
Research Findings:
- In vitro assays have shown that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways .
- Molecular docking studies indicate potential binding affinity to targets involved in cancer cell proliferation .
Anti-inflammatory Effects
Sulfonamide derivatives are also known for their anti-inflammatory properties, which may be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Table 1: Summary of Biological Activities
Notable Research Studies
- Antimicrobial Efficacy Study :
- Anticancer Mechanism Investigation :
- Inflammation Model :
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-[(Cyclopropylsulfonyl)amino]benzoic acid with selected analogs from literature and patents:
Key Observations :
- Cyclopropyl vs. Aromatic Rings : The cyclopropyl group in the target compound introduces ring strain and reduced steric bulk compared to phenyl or morpholinyl groups in analogs. This may enhance metabolic stability or alter binding kinetics in biological systems.
- Electron-Withdrawing Effects : The sulfonamide group (-SO₂NH-) increases acidity (pKa ~1–3 for sulfonamides vs. ~4.2 for benzoic acid) and hydrogen-bonding capacity, critical for crystal packing and protein-ligand interactions.
Physicochemical Properties
- Solubility: Sulfonamides generally exhibit moderate aqueous solubility due to hydrogen-bonding capabilities. The cyclopropyl group may reduce hydrophobicity compared to phenyl-containing analogs (e.g., 4-[[1-(ethoxycarbonyl)-3-phenylpropyl]amino]benzoic acid derivatives) .
- Thermal Stability : Cyclopropane’s strain may lower thermal stability relative to unstrained analogs.
Preparation Methods
Sulfonation of Benzoic Acid Derivatives
Method Overview:
The initial step involves introducing the sulfonyl group onto the aromatic ring of benzoic acid or its derivatives. This is typically achieved via chlorosulfonic acid-mediated sulfonation.
- Reagents: Benzoic acid, chlorosulfonic acid
- Conditions:
- The benzoic acid is cooled in an ice bath to maintain a temperature of 10–15°C.
- Chlorosulfonic acid is added dropwise, with exothermic reaction control.
- The mixture is then heated to 70–80°C for 2 hours to ensure complete sulfonation.
- Outcome:
| Step | Reagents | Temperature | Duration | Product | Yield | Notes |
|---|---|---|---|---|---|---|
| Sulfonation | Benzoic acid + chlorosulfonic acid | 10–15°C (initial), then 70–80°C | 2 hours | 3-chlorosulfonylbenzoic acid | Not specified | Exothermic, requires cooling |
Conversion to Sulfonamides
Method Overview:
The sulfonylbenzoic acid derivatives are reacted with various amines to form sulfonamides, including cyclopropylamine derivatives.
- Reagents: 3-chlorosulfonylbenzoic acid, cyclopropylamine or its derivatives
- Conditions:
- Refluxing the sulfonyl chloride with cyclopropylamine yields the corresponding sulfonamide efficiently.
- The process can be optimized by controlling pH and temperature to maximize yield and purity.
| Step | Reagents | Solvent | Conditions | Product | Yield | Notes |
|---|---|---|---|---|---|---|
| Sulfonamide formation | 3-chlorosulfonylbenzoic acid + cyclopropylamine | Acetone | Reflux | 3-[(Cyclopropylsulfonyl)amino]benzoic acid | Not specified | TLC monitored |
Amination and Functional Group Modifications
Method Overview:
Following sulfonamide formation, further modifications include esterification or conversion to carboxylic acids, depending on the desired final compound.
- Microwave-assisted synthesis has been employed for ester formation, significantly reducing reaction time and improving yields.
| Step | Reagents | Conditions | Product | Yield | Notes |
|---|---|---|---|---|---|
| Esterification | Carboxylic acid + methanol/ethanol | Reflux, microwave | Methyl/ethyl ester | Up to 80% | Microwave enhances efficiency |
Alternative Synthetic Routes
- Reacting benzoic acid derivatives with cyclopropylamine using coupling reagents like DCC or EDC in aprotic solvents.
b. Multi-step Synthesis via Intermediates:
- Preparation of 3-bromo-5-(methoxycarbonyl)benzoic acid followed by nucleophilic substitution with cyclopropylamine.
- Conversion of amino-benzoic acids to diazonium salts, followed by coupling with cyclopropylamine derivatives, offers another route.
Summary of Key Preparation Data
Notes and Recommendations
-
- Temperature control during sulfonation is critical to prevent over-sulfonation.
- Use of microwave-assisted esterification can significantly reduce reaction times.
-
- Recrystallization from ethanol or ethyl acetate is effective for purifying intermediates and final compounds.
- Chromatography can be employed for complex mixtures.
-
- Chlorosulfonic acid is highly corrosive; proper PPE and fume hoods are mandatory.
- Handling diazonium salts requires caution due to their potential explosiveness.
Q & A
Q. What are the established synthetic routes for 3-[(Cyclopropylsulfonyl)amino]benzoic acid, and how can reaction conditions be optimized?
The synthesis typically involves sulfonylation of 3-aminobenzoic acid with cyclopropylsulfonyl chloride. Key steps include:
- Amination : Reacting 3-aminobenzoic acid with cyclopropylsulfonyl chloride in a polar aprotic solvent (e.g., DMF or THF) under basic conditions (e.g., triethylamine or pyridine) .
- Purification : Crystallization or column chromatography to isolate the product.
Optimization considerations: - Temperature : Lower temperatures (0–5°C) minimize side reactions like hydrolysis of the sulfonyl chloride.
- Molar Ratios : A 1:1.2 molar ratio of amine to sulfonyl chloride ensures complete conversion.
- Yield Improvement : Use anhydrous solvents and inert atmosphere to prevent moisture interference.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.0–1.3 ppm (cyclopropyl CH₂), δ 7.4–8.2 ppm (aromatic protons), and δ 10.5–12.0 ppm (carboxylic acid -COOH) confirm structure .
- ¹³C NMR : Signals for the cyclopropyl carbons (δ 6–10 ppm) and carbonyl carbons (δ 170–175 ppm).
- IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1350/1150 cm⁻¹ (S=O asymmetric/symmetric stretches) .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm; mobile phase of acetonitrile/water (0.1% TFA) for purity assessment .
Q. How do pH and temperature affect the stability and solubility of this compound in aqueous solutions?
- Solubility : Low solubility in water (<1 mg/mL at 25°C) but improves in basic buffers (pH >8) due to deprotonation of the carboxylic acid group. DMSO or DMF is preferred for stock solutions .
- Stability :
Advanced Research Questions
Q. How can hydrogen-bonding patterns in the crystal structure inform supramolecular assembly or co-crystal design?
- Graph Set Analysis : Use Etter’s notation to classify hydrogen bonds (e.g., R₂²(8) motifs between carboxylic acid dimers) .
- Crystallographic Tools : SHELX programs (SHELXL for refinement) to resolve disorder in the cyclopropyl group or sulfonamide moiety .
- Co-crystal Screening : Co-formers like nicotinamide or 4,4′-bipyridine can enhance solubility via π-π stacking or hydrogen bonding .
Q. What strategies are employed to study its interactions with biological targets (e.g., enzymes or receptors)?
- Fluorescence Quenching : Use analogs with fluorophores (e.g., dansyl or EDANS groups) to monitor binding kinetics .
- Molecular Docking : Glide or AutoDock Vina to predict binding poses with cyclooxygenase (COX) or carbonic anhydrase isoforms. Validate via ITC or SPR .
- Metabolic Stability : Incubate with liver microsomes and quantify metabolites via LC-MS to assess susceptibility to CYP450 oxidation .
Q. How can computational methods predict its physicochemical properties or synthetic accessibility?
- Retrosynthesis : Tools like Pistachio or Reaxys prioritize routes using cyclopropylsulfonyl chloride as a key intermediate .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate logP (2.1–2.5) and pKa (carboxylic acid: ~2.8; sulfonamide: ~9.5) .
- ADMET Prediction : SwissADME or ADMETlab2.0 to forecast bioavailability and toxicity risks (e.g., hERG inhibition) .
Q. How do conflicting data on biological activity arise, and how can they be resolved?
- Source of Contradictions :
- Purity : Impurities >5% (e.g., unreacted sulfonyl chloride) may skew bioassay results. Validate via HPLC-MS .
- Assay Conditions : Variances in cell lines (e.g., HEK293 vs. HeLa) or buffer ionic strength alter IC₅₀ values.
- Resolution Strategies :
- Dose-Response Curves : Use ≥10 concentrations to ensure reproducibility.
- Orthogonal Assays : Confirm enzyme inhibition via both fluorescence and radiometric assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
